3-溴-2-甲基苯甲酰氯

描述

3-Bromo-2-methylbenzoyl chloride is a chemical compound that is related to various benzoyl chlorides with halogen substitutions. While the provided papers do not directly discuss 3-Bromo-2-methylbenzoyl chloride, they do provide insights into the properties and behaviors of structurally related compounds, such as 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride , as well as other brominated aromatic compounds . These related studies can help infer the characteristics of 3-Bromo-2-methylbenzoyl chloride.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves halogenation reactions or coupling reactions with bromine-containing reagents. For instance, 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . Similarly, 3-bromomethylbenzo[d]isoxazole is synthesized utilizing o-hydroxy-α-bromoacetophenone in a one-pot synthesis . These methods suggest that the synthesis of 3-Bromo-2-methylbenzoyl chloride could involve a halogenation step of a methylbenzoic acid derivative or a coupling reaction with a bromine-containing precursor.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy . For example, the crystal structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was determined using single-crystal X-ray diffraction . The gas phase molecular structures of various benzoyl chlorides with halogen substitutions have been investigated using gas electron diffraction and quantum chemical calculations . These studies provide a basis for understanding the molecular structure of 3-Bromo-2-methylbenzoyl chloride, which is likely to exhibit similar structural features.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions, including bromocyclization , palladium-catalyzed cross-coupling , and reactions with hydroxylamine hydrochloride to form isoxazole derivatives . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or as an electrophilic site for nucleophilic attack. The chemical behavior of 3-bromomethylbenzo[d]isoxazole towards a variety of chemical reagents has been investigated, providing insights into the potential reactivity of 3-Bromo-2-methylbenzoyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as melting and freezing behaviors, can be studied using differential scanning calorimetry (DSC) . The presence of bromine can significantly affect the thermal behavior of these compounds. The vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis of related compounds have been computed using HF and DFT methods, which can be used to predict similar properties for 3-Bromo-2-methylbenzoyl chloride . Additionally, the molecular recognition and supramolecular assembly of brominated compounds with N-donor compounds have been studied, indicating potential intermolecular interactions that 3-Bromo-2-methylbenzoyl chloride might exhibit .

科学研究应用

有机合成

3-溴-2-甲基苯甲酰氯是有机合成中的重要试剂,特别是在构建复杂分子框架方面。 它充当亲电芳香取代试剂,促进将3-溴-2-甲基苯甲酰基引入芳香化合物 。这对于合成药物和农用化学品开发中的中间体至关重要。

药物研究

在药物研究中,该化合物用于合成各种候选药物。它的反应性允许形成酰胺和酯,这些是药物化学中常见的官能团。 3-溴-2-甲基苯甲酰氯中的溴原子可以被战略性地取代或用于进一步的交叉偶联反应,以创建具有潜在治疗作用的新化合物 .

材料科学

该化合物在材料科学中也得到了应用,特别是在聚合物和先进材料的合成中。 它与各种有机和无机底物的反应能力可以导致具有独特性能的材料的开发,例如增强的热稳定性或特定的电子特性 .

分析化学

3-溴-2-甲基苯甲酰氯可用作分析化学中的衍生化试剂。 它可以修饰羟基和胺基,从而通过色谱和质谱等方法提高对这些官能团的检测和定量 .

生物化学

在生物化学中,该化合物用于研究酶催化的反应。 它可以作为抑制剂或底物类似物来探测酶的作用机制,特别是那些参与芳香化合物代谢的酶 .

工业应用

虽然主要用于研究,但3-溴-2-甲基苯甲酰氯也具有工业应用。它可用于合成染料、颜料和其他需要溴化芳香结构的化学品。 它与各种有机化合物的反应性使其成为化学制造过程中通用的中间体 .

安全和危害

3-Bromo-2-methylbenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is “Danger”. The hazard statement is H314, which means it causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

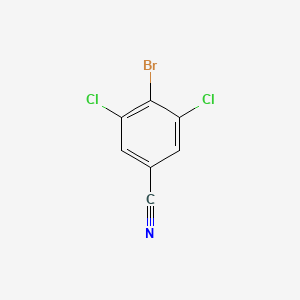

IUPAC Name |

3-bromo-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNGKBUTMUFRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

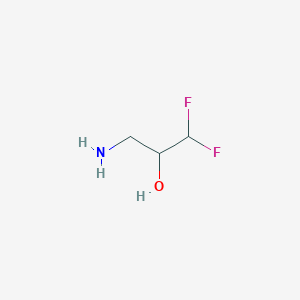

CC1=C(C=CC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598426 | |

| Record name | 3-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21900-48-1 | |

| Record name | 3-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)